
5-Bromo-2-nitropyridin-4-ol
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Overview
Description
5-Bromo-2-nitropyridin-4-ol (hypothetical structure based on nomenclature) is a substituted pyridine derivative featuring a bromine atom at position 5, a nitro group at position 2, and a hydroxyl group at position 3. Such compounds are often intermediates in pharmaceutical synthesis or agrochemical research due to their electron-deficient aromatic ring, which facilitates nucleophilic substitution or coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitropyridin-4-ol typically involves the nitration of 5-bromo-2-hydroxypyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-nitropyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium acetate or cesium carbonate in the presence of acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed:
Substitution: 5-Amino-2-nitropyridin-4-ol
Reduction: 5-Bromo-2-aminopyridin-4-ol
Oxidation: 5-Bromo-2-nitropyridin-4-one
Scientific Research Applications
5-Bromo-2-nitropyridin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
The following analysis focuses on structurally related pyridine and pyrimidine derivatives, emphasizing substituent effects on physical properties, reactivity, and applications.
Substituent Position and Ring Type
a. 5-Bromo-2-nitrophenol ()
- Structure: Benzene ring with Br (C5), NO₂ (C2), and OH (C4).
- Key Differences: Unlike pyridine derivatives, the benzene ring lacks a nitrogen atom, reducing electron deficiency and altering reactivity. The hydroxyl group in nitrophenol derivatives enhances solubility in polar solvents but reduces thermal stability compared to pyridine analogs.
b. 5-Bromo-2-nitropyridine ()
- Structure: Pyridine ring with Br (C5) and NO₂ (C2).
- This compound is a precursor in Suzuki-Miyaura coupling reactions due to the bromine atom’s reactivity.
c. 2-Bromo-5-fluoropyridin-4-ol ()
- Structure : Pyridine ring with Br (C2), F (C5), and OH (C4).
- Key Differences : Fluorine’s electronegativity increases the ring’s electron-withdrawing character compared to nitro groups. The hydroxyl group at C4 may facilitate hydrogen bonding, impacting crystallization behavior.
Functional Group Variations
a. 5-Bromo-2-methyl-4-nitropyridine 1-oxide ()
- Structure: Pyridine ring with Br (C5), NO₂ (C4), CH₃ (C2), and an N-oxide group.
- Key Differences : The N-oxide group enhances solubility in water and polar aprotic solvents. The methyl group at C2 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to C3 or C5.
b. 5-Bromo-6-methylpyrimidin-4-ol ()
- Structure : Pyrimidine ring with Br (C5), CH₃ (C6), and OH (C4).
- Key Differences : Pyrimidine’s dual nitrogen atoms increase electron deficiency, favoring nucleophilic aromatic substitution. The methyl group at C6 may stabilize the ring through hyperconjugation, altering melting points compared to pyridine analogs.
Commercial Availability and Purity
- Biopharmacule Speciality Chemicals (–3,5) lists multiple 5-bromo-2-substituted pyridines (e.g., 5-Bromo-2-cyanopyridine, 5-Bromo-2-chloropyridine) with purities ≥95%. These are typically sold in milligram-to-gram quantities for research.
- GLPBIO () provides 2-bromo-5-fluoropyridin-4-ol at 10 mM concentration in solution form, highlighting its niche use in kinase inhibition studies.
Data Table: Comparative Properties of Selected Analogs
Research Implications
- Pharmaceutical Synthesis : Nitro and bromo groups in pyridine derivatives enable sequential functionalization (e.g., nitro reduction followed by bromine displacement).
- Material Science : Hydroxyl-containing analogs (e.g., 2-bromo-5-fluoropyridin-4-ol) are explored as ligands in metal-organic frameworks (MOFs) due to their hydrogen-bonding capacity.
- Limitations : The absence of hydroxyl groups in some analogs (e.g., 5-Bromo-2-nitropyridine) limits their use in aqueous-phase reactions.
Properties
Molecular Formula |
C5H3BrN2O3 |
---|---|
Molecular Weight |
218.99 g/mol |
IUPAC Name |
5-bromo-2-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C5H3BrN2O3/c6-3-2-7-5(8(10)11)1-4(3)9/h1-2H,(H,7,9) |
InChI Key |
RPEKQKXBBNXLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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